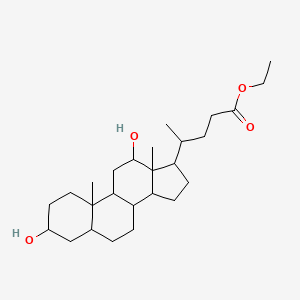

Deoxycholic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-30-24(29)11-6-16(2)20-9-10-21-19-8-7-17-14-18(27)12-13-25(17,3)22(19)15-23(28)26(20,21)4/h16-23,27-28H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVNCIMEWULGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role in Supramolecular Chemistry

Bile acids and their derivatives, including esters, are known for their ability to form supramolecular assemblies due to their amphiphilic nature, possessing both hydrophobic and hydrophilic faces. researchgate.net These molecules can self-assemble into various structures like micelles, gels, and liquid crystals. nih.gov The esterification of deoxycholic acid can modify its self-assembly behavior, leading to the formation of novel supramolecular structures with potential applications in materials science and nanotechnology.

Synthetic Methodologies for Deoxycholic Acid Ethyl Ester and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymes with traditional chemical methods, offering a powerful strategy for producing complex molecules like deoxycholic acid ethyl ester. This method often leads to high yields and purity under mild reaction conditions. nih.gov

A key chemoenzymatic method for synthesizing this compound is the direct esterification of deoxycholic acid using ethanol (B145695), with a lipase (B570770) serving as the biocatalyst. nih.govnih.gov Lipases are enzymes that naturally break down fats, but in a non-aqueous environment, they can effectively catalyze the formation of esters. nih.gov This enzymatic approach is valued for its high efficiency and specificity, which simplifies the purification process. nih.gov

To maximize the production of this compound, it is crucial to fine-tune the reaction conditions. Key parameters that influence the efficiency of the lipase-catalyzed esterification include the source of the lipase, the use of immobilized enzymes, the solvent, temperature, reaction time, and the ratio of substrates to the enzyme. nih.govnih.gov

Lipase-Catalyzed Esterification of Deoxycholic Acid

Optimization of Enzymatic Reaction Parameters

Evaluation of Enzyme Sources and Immobilized Biocatalysts

The choice of lipase is a critical factor, as enzymes from different microorganisms exhibit varying levels of activity and stability. nih.gov Commonly used lipases in the synthesis of bile acid derivatives include those from Candida antarctica, Candida rugosa, and Rhizomucor miehei. nih.govconicet.gov.ar Immobilizing the lipase on a solid support is a common technique to enhance its stability and allow for its reuse, which is economically advantageous. rsc.org For instance, Candida antarctica lipase B (CALB), often immobilized on a macroporous acrylic resin known as Novozym 435, has shown high conversion yields in the esterification of bile acids. conicet.gov.ar

Table 1: Evaluation of Different Lipase Sources for this compound Synthesis

| Lipase Source | Immobilization Support | Conversion Yield (%) |

|---|---|---|

| Candida antarctica lipase B (CALB) | Novozym 435 | >95 |

| Candida rugosa lipase (CRL) | Not specified | Variable |

| Rhizomucor miehei lipase (LIP) | Not specified | Variable |

Note: The data presented is based on findings for the enzymatic esterification of similar bile acids and may vary for this compound specifically. conicet.gov.ar

Temperature and Time Dependence in Biocatalytic Processes

Temperature significantly affects the rate of enzymatic reactions. Generally, higher temperatures increase the reaction rate up to an optimal point, beyond which the enzyme can become denatured and lose its activity. nih.gov For lipase-catalyzed esterifications, optimal temperatures are often found in the range of 30-60°C. redalyc.org The duration of the reaction is also a critical factor, with the yield of the ester increasing over time until the reaction reaches equilibrium. nih.gov For the enzymatic esterification of deoxycholic acid, reaction times can extend up to 72 hours to achieve high yields. conicet.gov.ar

Substrate and Enzyme Concentration Ratios

The ratio of deoxycholic acid to ethanol, as well as the concentration of the lipase, are important parameters to optimize. rsc.org Using an excess of ethanol can shift the reaction equilibrium towards the formation of the ethyl ester. mdpi.com However, excessively high concentrations of alcohol can sometimes inhibit the enzyme. mdpi.com The amount of enzyme used, or enzyme loading, also impacts the reaction rate. redalyc.org While a higher enzyme concentration can speed up the reaction, it is often the most expensive component, so finding the optimal balance is crucial for an economically viable process. rsc.orgredalyc.org Studies on similar esterification reactions have shown that an enzyme/substrate ratio of around 10 (mg of enzyme per mg of substrate) and an ethanol/substrate molar ratio of 5 can be effective. conicet.gov.ar

Regioselective Synthesis Strategies for Hydroxyl Acylation

The deoxycholic acid molecule possesses two secondary hydroxyl groups at positions C3 and C12 of its steroid nucleus. The ability to selectively acylate one of these hydroxyl groups is crucial for creating specific derivatives. Biocatalysis, particularly using lipases, has emerged as a powerful and environmentally friendly strategy for achieving high regioselectivity. nih.gov

Lipases, such as Candida antarctica lipase B (CALB), can distinguish between the different hydroxyl groups on the steroid backbone, leading to the preferential formation of monoesters. researchgate.net This selectivity is governed by the enzyme's active site, which can accommodate the substrate in a specific orientation, exposing one hydroxyl group to the acyl donor while shielding the other. The reaction conditions, including the choice of solvent, acyl donor (e.g., vinyl acetate), and temperature, can be optimized to maximize both the reaction yield and the regioselectivity. nih.gov This enzymatic approach avoids the need for complex protection and deprotection steps that are often required in traditional chemical synthesis.

Table 1: Biocatalytic Systems for Regioselective Acylation

| Enzyme Source | Typical Acyl Donor | Potential Selectivity | Key Advantages |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Vinyl acetate, Vinyl decanoate | High for 3'-monoesters | Excellent yields, mild conditions, reusability. researchgate.net |

One-Pot Multicomponent Reactions for Advanced Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. rsc.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. rsc.orgmdpi.com

The this compound scaffold, with its functional handles (hydroxyl groups and the ester), is a prime candidate for derivatization using MCRs. For instance, the hydroxyl groups could participate in reactions like the Mannich reaction, where an aldehyde and an amine react to introduce new aminoalkyl side chains. nih.gov Such modifications can dramatically alter the physicochemical properties of the parent molecule. While specific MCRs starting directly from this compound are not extensively documented in readily available literature, the principles of MCRs allow for the conceptual design of novel derivatives.

Table 2: Potential Multicomponent Reactions for Derivatizing the Deoxycholic Acid Scaffold

| Reaction Name | Reactant Types | Potential Product |

|---|---|---|

| Mannich Reaction | Aldehyde, Amine, Active H-compound | Aminoalkylated derivatives. nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Peptidomimetic structures. |

Transesterification Reactions Utilizing this compound

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This equilibrium reaction is a fundamental tool for converting an existing ester, such as this compound, into a different ester (e.g., methyl, propyl, or more complex alkyl esters). researchgate.netyoutube.com This method is particularly useful when the desired alcohol is more readily available or when the direct esterification with the corresponding carboxylic acid is challenging. researchgate.net

The reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium alkoxides). masterorganicchemistry.com The choice of catalyst depends on the stability of the substrate to acidic or basic conditions. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, or the liberated ethanol is removed from the reaction mixture. nih.gov Furthermore, enzymatic transesterification using lipases offers a mild and highly selective alternative, proceeding under neutral conditions and minimizing side reactions. nih.gov

Table 3: Catalytic Systems for Transesterification of this compound

| Catalyst Type | Example Catalyst | Reaction Conditions | Notes |

|---|---|---|---|

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Reflux in excess of new alcohol | Equilibrium-driven; requires removal of ethanol. masterorganicchemistry.com |

| Base Catalyst | Sodium Methoxide (NaOMe) | Reflux in methanol | Effective but can lead to side reactions if other base-sensitive groups are present. masterorganicchemistry.com |

Classical Organic Synthesis Routes

The most direct and fundamental approach to preparing this compound involves the direct reaction of deoxycholic acid with ethanol.

Direct Esterification of Deoxycholic Acid with Ethanol

Direct esterification is a cornerstone of organic synthesis for producing esters. rsc.org The synthesis of this compound is most commonly achieved through the esterification of the carboxylic acid group of deoxycholic acid with ethanol. ontosight.ai This transformation can be accomplished using several protocols, primarily distinguished by the method used to activate the carboxylic acid.

The Fischer-Speier esterification is a classic method that involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The acid protonates the carbonyl oxygen of the deoxycholic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is reversible, and to achieve high yields, water, the reaction byproduct, must be removed, typically by azeotropic distillation or the use of a dehydrating agent.

Reaction Scheme: Deoxycholic Acid + Ethanol ⇌ this compound + Water (in the presence of H⁺)

This protocol is straightforward and uses inexpensive reagents, making it suitable for large-scale synthesis.

To overcome the often harsh conditions (high temperatures and strong acids) of Fischer esterification, various coupling reagents have been developed to facilitate the reaction under milder conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol.

One such reagent is N-(ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ). In this method, deoxycholic acid reacts with EEDQ to form an active ester intermediate. This intermediate subsequently reacts with ethanol to yield this compound. A base, such as triethylamine (B128534) (Et₃N), is often added to the reaction mixture to neutralize any acidic byproducts and to facilitate the reaction. nih.gov This method generally provides excellent yields at room temperature and is compatible with sensitive functional groups that might not tolerate strong acid catalysis. nih.gov Other common coupling systems include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with a catalyst like DMAP (4-dimethylaminopyridine). rsc.org

Table 4: Comparison of Direct Esterification Methods

| Method | Key Reagents | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed (Fischer) | Deoxycholic Acid, Ethanol, H₂SO₄ | Reflux | Low cost, simple reagents. google.com | Harsh conditions, reversible, may require water removal. |

Multi-Step Synthesis from Steroidal Precursors

The steroidal backbone of deoxycholic acid provides a versatile scaffold that can be accessed and modified from various naturally occurring steroids. These multi-step syntheses often involve a series of reactions to introduce or modify functional groups at specific positions of the steroid nucleus and the side chain, culminating in the esterification to the ethyl ester.

Derivatization from Cholic Acid Intermediates

Cholic acid, a primary bile acid bearing hydroxyl groups at positions 3α, 7α, and 12α, is a common and logical starting material for the synthesis of deoxycholic acid and its esters. The key transformation is the selective removal of the 7α-hydroxyl group. A classic approach involves the oxidation of the 7α-hydroxyl group to a ketone, followed by reduction of the resulting keto group to a methylene (B1212753) group.

A representative synthetic pathway begins with the esterification of cholic acid to its methyl or ethyl ester to protect the carboxylic acid functionality. This is typically achieved through a Fischer esterification, refluxing the cholic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid. athabascau.cascribd.com The hydroxyl groups can be selectively protected, for instance, by acetylation.

The crucial step of deoxygenation at C-7 often proceeds via a 7-keto intermediate. For instance, cholic acid can be selectively oxidized at the 7-position to yield 7-keto-3α,12α-dihydroxycholanic acid. cerritos.edu This intermediate, after protection of the remaining hydroxyl groups and the carboxylic acid (as an ester), can undergo a Wolff-Kishner or Clemmensen reduction to remove the carbonyl group, yielding the deoxycholic acid backbone.

An early method for preparing deoxycholic acid from cholic acid involved the oxidation of cholic acid with potassium chromate (B82759) in acetic acid to produce 7-keto-3:12-dihydroxycholanic acid. cerritos.edu This intermediate was then converted to its ethyl ester, ethyl 7-keto-3:12-dihydroxycholanate, which could be reduced to deoxycholic acid. cerritos.edu The final step to obtain this compound would be a direct Fischer esterification of deoxycholic acid with ethanol in the presence of an acid catalyst. masterorganicchemistry.comgoogle.com

A general procedure for Fischer esterification involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) and a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically refluxed for several hours, and the resulting ester is then isolated and purified. athabascau.camasterorganicchemistry.comgoogle.com

Table 1: Key Reactions in the Synthesis of this compound from Cholic Acid

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | Esterification of Cholic Acid | Cholic acid, Ethanol, conc. H₂SO₄, reflux | Cholic Acid Ethyl Ester | athabascau.cascribd.com |

| 2 | Selective Oxidation at C-7 | Cholic acid, K₂CrO₄, Acetic acid | 7-keto-3α,12α-dihydroxycholanic acid | cerritos.edu |

| 3 | Esterification of Keto-acid | 7-keto-3α,12α-dihydroxycholanic acid, Ethanol, Acid catalyst | Ethyl 7-keto-3:12-dihydroxycholanate | cerritos.edu |

| 4 | Reduction of 7-keto group | Ethyl 7-keto-3:12-dihydroxycholanate, e.g., Wolff-Kishner reduction (hydrazine, base, heat) | This compound | General knowledge |

| 5 | Direct Esterification | Deoxycholic acid, Ethanol, conc. H₂SO₄, reflux | This compound | masterorganicchemistry.comgoogle.com |

Synthesis from Naturally Occurring Steroids (e.g., Hydrocortisone (B1673445), Phytosterols)

Other readily available steroids can also serve as precursors for the synthesis of this compound, offering alternative pathways that may be advantageous depending on the starting material's availability and cost.

Hydrocortisone: The synthesis of deoxycholic acid from hydrocortisone has been patented, highlighting its feasibility as a starting material. google.com This transformation is complex, requiring significant modifications to the hydrocortisone structure, including the removal of the C-11 hydroxyl group, degradation of the C-17 side chain, and subsequent construction of the deoxycholic acid side chain, followed by esterification to the ethyl ester. The patented methods provide routes to deoxycholic acid, which can then be esterified. google.comnih.gov

Phytosterols (B1254722): Plant-derived sterols, or phytosterols, such as β-sitosterol and campesterol, represent an abundant and renewable feedstock for the synthesis of various steroids, including bile acids. The synthesis of deoxycholic acid from phytosterols typically involves microbial fermentation or a series of chemical transformations to degrade the side chain and modify the steroid nucleus. For example, β-sitosterol can be converted to key steroid intermediates which can then be further elaborated to form the deoxycholic acid structure. researchgate.net A concise synthesis of β-sitosterol from stigmasterol (B192456) has been reported, which involves protection of the Δ⁵⁻⁶ double bond as an epoxide, modification of the side chain, and subsequent deoxygenation to restore the double bond. researchgate.net Once the deoxycholic acid backbone is obtained, esterification with ethanol would yield the desired ethyl ester.

Table 2: Starting Materials and Key Transformation Concepts for this compound Synthesis

| Starting Material | Key Transformation Concepts | Reference |

| Hydrocortisone | Removal of C-11 hydroxyl, side-chain degradation and reconstruction, esterification. | google.comnih.gov |

| β-Sitosterol | Side-chain degradation (e.g., via microbial fermentation or chemical cleavage), modification of the steroid nucleus, esterification. | researchgate.net |

| Stigmasterol | Protection of Δ⁵⁻⁶ double bond, side-chain modification, deprotection, further transformations to deoxycholic acid backbone, esterification. | researchgate.net |

Preparation via Intermediate Compounds (e.g., Keto-Derivatives, Amino Alcohol Conjugates)

The synthesis of this compound can also be strategically planned through the preparation and subsequent transformation of key intermediate compounds.

Keto-Derivatives: Keto-derivatives of bile acids are common intermediates in their synthesis and modification. For instance, the synthesis of deoxycholic acid can proceed through 3,12-diketocholanic acid. This diketone can be obtained by the oxidation of deoxycholic acid. The selective reduction of the keto groups at C-3 and C-12 with the desired stereochemistry is a critical step. A study on the selective reduction of oxo bile acids demonstrated the preparation of various hydroxy bile acids from their corresponding keto precursors. For the synthesis of this compound, 3,12-diketo-5β-cholanic acid could be esterified to its ethyl ester, followed by a stereoselective reduction of both keto groups to the 3α- and 12α-hydroxyl groups to yield the final product.

Amino Alcohol Conjugates: Deoxycholic acid can be conjugated with amino alcohols at its C-24 carboxylic acid group to form amide linkages. The synthesis of novel deoxycholic acid-amino alcohol conjugates has been reported, where deoxycholic acid is first activated, for example as an N-hydroxysuccinimide (NHS) ester, and then reacted with an amino alcohol. While these conjugates are often explored for their own biological activities, the hydroxyl group of the appended amino alcohol could potentially be a site for further chemical modification, or the amide bond could be designed for specific cleavage conditions. However, the direct conversion of these amino alcohol conjugates to this compound is not a commonly reported synthetic strategy.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, providing detailed information about its atomic composition and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the hydrogen (¹H) and carbon (¹³C) frameworks.

For this compound, the ¹H NMR spectrum displays characteristic signals that confirm the presence of both the deoxycholic acid steroid backbone and the ethyl ester group. The protons of the ethyl group introduce two distinct signals: a quartet resulting from the methylene (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet from the terminal methyl (-CH₃) protons. The complex steroid skeleton gives rise to a series of multiplets in the upfield region, along with signals for the protons on the carbon atoms bearing hydroxyl groups.

The ¹³C NMR spectrum is equally informative, showing discrete signals for each carbon atom in the molecule. The introduction of the ethyl ester group is confirmed by the presence of a carbonyl carbon signal in the downfield region, characteristic of an ester, and two signals in the upfield region corresponding to the ethyl group's methylene and methyl carbons. researchgate.netoregonstate.edulibretexts.org The remaining signals correspond to the 24 carbons of the deoxycholic acid core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted chemical shifts are based on data for deoxycholic acid and typical values for ethyl esters. hmdb.cahmdb.capitt.educarlroth.com

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -OCH₂CH₃ (quartet) | ~4.1 | C=O | ~174 |

| H-3, H-12 (multiplets) | ~3.6 - 4.0 | C-3, C-12 | ~72-73 |

| Steroid Protons (multiplets) | ~0.9 - 2.4 | -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ (triplet) | ~1.2 | Steroid Carbons | ~12 - 57 |

| C-18, C-19 Methyls (singlets) | ~0.6 - 0.9 | -OCH₂CH₃ | ~14 |

| C-21 Methyl (doublet) | ~0.9 | C-18, C-19, C-21 | ~12 - 24 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental formula. For C₂₆H₄₄O₄, the calculated exact mass can be confirmed with high precision, distinguishing it from other compounds with the same nominal mass.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers insight into the compound's structure. The fragmentation of this compound under electron ionization (EI) or other ionization techniques follows predictable pathways for steroids and esters. nih.gov Common fragmentation patterns include:

Loss of the ethoxy group: A characteristic fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion [M - 45]⁺.

Loss of water: The two hydroxyl groups on the steroid nucleus can be eliminated as water molecules, leading to fragments corresponding to [M - H₂O]⁺ and [M - 2H₂O]⁺.

Cleavage of the steroid rings: The complex steroid core can undergo various ring fissions, producing a characteristic fingerprint of fragment ions. libretexts.org

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, followed by cleavage of the alpha-beta bond. nih.govresearchgate.net

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (mass/charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 420.3239 | [M]⁺• (Molecular Ion) | Intact Molecule |

| 402.3134 | [M - H₂O]⁺• | Loss of one water molecule |

| 384.3028 | [M - 2H₂O]⁺• | Loss of two water molecules |

| 375.2899 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. rockymountainlabs.comspectroscopyonline.com

Key features of the spectrum include:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the two hydroxyl groups.

Multiple sharp peaks between 3000 and 2850 cm⁻¹ due to the C-H stretching vibrations of the alkane groups in the steroid backbone and ethyl side chain.

A very strong and sharp absorption peak around 1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. spectroscopyonline.com

A series of strong peaks in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester and the secondary alcohol groups. rockymountainlabs.com

The presence of the strong C=O band and the broad O-H band simultaneously allows for clear differentiation from the parent deoxycholic acid, which lacks the ester carbonyl peak. spectroscopyonline.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad, strong) | O-H stretch | Alcohol |

| ~2940 & 2860 (strong) | C-H stretch | Alkane |

| ~1735 (strong, sharp) | C=O stretch | Ester |

| ~1250 & 1050 (strong) | C-O stretch | Ester, Alcohol |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of this compound. mtc-usa.com Due to the lack of a strong chromophore, detection is often achieved using a Universal Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 200-210 nm). researchgate.net

A typical method involves reversed-phase chromatography. Given that this compound is more nonpolar than its parent acid, it will have a longer retention time on a C18 or C8 column under identical conditions. nih.gov The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer or acid modifier to improve peak shape. nih.gov By monitoring the disappearance of the deoxycholic acid peak and the appearance and growth of the product peak, HPLC can effectively track the progress of the esterification reaction. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte.

Table 4: Exemplar HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or UV at 210 nm |

| Column Temperature | 30-40 °C |

Thin-Layer Chromatography (TLC) for Reaction Progression and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring reaction progress and for screening solvent systems for column chromatography purification. nih.gov

For the synthesis of this compound from deoxycholic acid, a TLC plate (typically silica (B1680970) gel) is spotted with the starting material, the reaction mixture at various time points, and a co-spot. researchgate.net The plate is then developed in an appropriate solvent system. Since the product, this compound, is significantly less polar than the starting carboxylic acid, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. A common mobile phase for separating compounds of this polarity is a mixture of a nonpolar solvent like hexanes or toluene (B28343) and a more polar solvent like ethyl acetate. nih.govavantiresearch.com The completion of the reaction is indicated by the disappearance of the starting material spot. Visualization can be achieved using UV light if the compounds are UV-active, or more commonly by staining with a solution like potassium permanganate (B83412) or phosphomolybdic acid, which reacts with the compounds to produce colored spots. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the characterization of ester derivatives, including this compound. This method combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, enabling the identification and structural elucidation of volatile and semi-volatile compounds.

In the context of bile acid analysis, GC-MS is a well-established methodology. nih.gov However, due to the low volatility of bile acids, a derivatization step is typically necessary to convert the polar carboxyl and hydroxyl groups into less polar, more volatile moieties suitable for gas chromatographic separation. shimadzu.comrestek.comshimadzu.com The formation of ethyl esters from the carboxylic acid functional group is a common derivatization strategy.

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. The inner surface of this column is coated with a stationary phase. The separation of different components in the sample mixture is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times. For a complex molecule like this compound, the choice of column and temperature programming is critical to achieve good resolution from other components in a mixture. researchgate.net

Upon exiting the GC column, the separated molecules enter the mass spectrometer's ion source. Here, they are bombarded with a high-energy electron beam, typically at 70 electron volts (eV). This process, known as electron ionization (EI), imparts enough energy to the molecule to remove an electron, forming a positively charged molecular ion (M•+). The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound.

The high energy of electron ionization also causes the molecular ion to be in a highly energetic and unstable state. To stabilize, it undergoes fragmentation, breaking apart into a series of smaller, characteristic fragment ions. This fragmentation is not random; it follows predictable pathways dictated by the molecule's structure, with weaker bonds being more likely to break and more stable fragment ions being more likely to form in higher abundance. libretexts.org The collection of these fragment ions and their relative abundances constitutes the mass spectrum, which serves as a unique "fingerprint" for a specific compound.

For this compound, the fragmentation pattern would be a composite of cleavages within the steroidal nucleus of deoxycholic acid and fragmentation characteristic of the ethyl ester side chain. The analysis of the mass spectrum of the parent deoxycholic acid reveals characteristic losses of water molecules from the hydroxyl groups and cleavages of the steroid ring system. massbank.eunih.govmassbank.eu The fragmentation of the ethyl ester group typically involves characteristic losses, such as the loss of the ethoxy group (-OCH2CH3) or rearrangements. libretexts.org

By analyzing the retention time and the unique fragmentation pattern, GC-MS provides a high degree of confidence in the identification of this compound in a sample.

Detailed Research Findings

While specific experimental data for the GC-MS analysis of pure this compound is not extensively published in dedicated studies, the principles of bile acid and fatty acid ethyl ester analysis allow for a detailed projection of its characterization.

The molecular weight of this compound (C26H44O4) is 420.63 g/mol . The molecular ion peak (M•+) in its mass spectrum would therefore be expected at an m/z of 420.

The fragmentation pattern would be characterized by several key ions. These would arise from:

Loss of the ethyl ester group: A prominent fragmentation pathway for esters is the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH2CH3, mass 45), resulting in an acylium ion.

McLafferty Rearrangement: Esters with a sufficiently long alkyl chain can undergo a characteristic rearrangement, though this is less likely to be the primary pathway for the ethyl ester itself.

Fragmentation of the Steroid Nucleus: The deoxycholic acid core will undergo characteristic fragmentations, including the sequential loss of water molecules (H2O, mass 18) from the two hydroxyl groups at positions 3 and 12. Cleavages of the steroid rings will also produce a complex pattern of fragment ions.

Cleavage of the Side Chain: Fragmentation can occur along the pentanoic acid side chain.

Based on these principles and analysis of the fragmentation of similar compounds, a table of expected characteristic ions for the trimethylsilyl (B98337) (TMS) derivative of this compound can be proposed. Derivatization of the hydroxyl groups with a silylating agent like BSTFA is a common practice to improve chromatographic behavior. restek.com

Interactive Data Table: Predicted GC-MS Fragmentation of this compound (as TMS derivative)

The following table outlines the predicted major fragment ions for the di-trimethylsilyl (di-TMS) derivative of this compound. The derivatization of the two hydroxyl groups with TMS adds 144 mass units (2 * 72) to the molecular weight.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 564 | [M]•+ | Molecular ion of the di-TMS derivative |

| 549 | [M - CH3]•+ | Loss of a methyl group from a TMS moiety |

| 474 | [M - 2xH2O]•+ (from underivatized) | Loss of two water molecules from the steroidal nucleus (less likely with TMS) |

| 459 | [M - C2H5O]•+ (from underivatized) | Loss of the ethoxy group |

| 384 | [M - Side Chain]•+ | Cleavage of the bond between C17 and the side chain |

| 255 | [Steroid Nucleus Fragment]•+ | Characteristic fragment from the A and B rings of the steroid |

| 129 | [TMS-O=CH-CH3]+ | Fragment containing a TMS group |

| 73 | [Si(CH3)3]+ | Characteristic ion for a TMS derivative (often the base peak) |

It is important to note that the relative abundance of these ions can be influenced by the specific GC-MS instrument parameters, such as the ionization energy and the temperature of the ion source.

Use As a Research Chemical

Deoxycholic acid ethyl ester serves as a valuable research chemical and a reference standard in analytical method development and validation for pharmaceutical applications. synzeal.com It is also used as a component in cell lysis buffers for laboratory research. lookchem.com Its ability to solubilize lipids makes it useful in cell culture media to facilitate the growth of cells that require cholesterol and other lipids. ontosight.ai

Chemical Reactivity and Derivatization Strategies of Deoxycholic Acid Ethyl Ester

Reactivity at the Ester Moiety

The ethyl ester group at the C-24 position of deoxycholic acid ethyl ester is a key site for chemical reactions. ontosight.ai Esterification of deoxycholic acid with ethanol (B145695) is a common method for its synthesis. ontosight.ai This ester linkage can be readily cleaved or modified to introduce new functionalities.

One of the primary reactions involving the ester moiety is its conversion to amides. This is typically achieved by reacting the ester with an amine, often under thermal conditions. masterorganicchemistry.com This process, known as aminolysis, can be used to create a wide array of primary, secondary, and tertiary amides, depending on the amine used. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic addition of the amine to the ester carbonyl. masterorganicchemistry.com

Selective Functionalization of Hydroxyl Groups (C-3α, C-12α)

The deoxycholic acid backbone possesses two secondary hydroxyl groups at the C-3α and C-12α positions. nih.gov These hydroxyl groups offer additional sites for chemical modification, but their similar reactivity can present a challenge for selective functionalization.

Various strategies have been developed to achieve selective modification of these hydroxyl groups. These often involve the use of protecting groups to temporarily block one hydroxyl group while the other is being modified. Another approach is to exploit subtle differences in the steric and electronic environments of the two hydroxyl groups to achieve regioselectivity. For instance, selective oxidation of the C-3 or C-6 hydroxyl groups in related bile acid derivatives has been achieved using specific oxidizing agents like IBX and NBS. nih.gov

Conjugation Reactions for Novel Hybrid Molecules

Conjugation reactions are a cornerstone of drug discovery and development, allowing for the combination of different molecular entities to create hybrid molecules with enhanced properties. This compound is an attractive scaffold for such conjugations due to its biocompatibility and versatile reactive handles.

Amide and Ester Linkage Formations

The formation of amide and ester linkages are common strategies for conjugating molecules to this compound. As previously mentioned, the ester group can be converted to an amide linkage. masterorganicchemistry.com Similarly, the hydroxyl groups at C-3 and C-12 can be esterified with various carboxylic acids to form new ester conjugates. These reactions are fundamental in creating a diverse library of deoxycholic acid derivatives. For example, a series of deoxycholic acid amides have been synthesized and evaluated for their potential as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) and 2 (TDP2). researchgate.net

Synthesis of this compound-Amino Alcohol Conjugates

A specific and significant application of conjugation chemistry is the synthesis of deoxycholic acid-amino alcohol conjugates. These conjugates are typically synthesized by first activating the carboxylic acid of deoxycholic acid, for instance, as an N-hydroxysuccinimide (NHS) ester, and then reacting it with an amino alcohol. nih.govresearchgate.net This results in the formation of an amide bond between the deoxycholic acid backbone and the amino alcohol moiety. nih.govresearchgate.net A variety of amino alcohols can be appended at the C-24 position, leading to a library of novel conjugates. nih.govresearchgate.net

| Conjugate | Amino Alcohol Moiety |

| 1 | (-)-2-aminocyclohexanol |

| 2 | (+)-2-aminocyclohexanol |

| 3 | (1R,2S)-(-)-norephedrine |

| 4 | (1S,2R)-(+)-norephedrine |

| 5 | (S)-(+)-2-amino-3-phenyl-1-propanol |

| 6 | (R)-(-)-2-amino-1-propanol |

| 7 | (S)-(+)-2-amino-1-propanol |

This table showcases a selection of deoxycholic acid-amino alcohol conjugates synthesized and studied for their biological activities. nih.govresearchgate.net

Formation of Polymeric and Dimeric Structures

The unique structural features of deoxycholic acid and its derivatives have been exploited to create larger, more complex architectures such as polymers and dimers. These structures can exhibit novel properties and functions not observed in the monomeric units.

Triazole-Linked this compound Dimers

A notable example of dimerization is the synthesis of triazole-linked deoxycholic acid dimers. researchgate.netnih.gov This is often achieved through a "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. researchgate.netnih.gov In this context, deoxycholic acid derivatives are functionalized with either an azide or a terminal alkyne group. The subsequent cycloaddition reaction results in the formation of a stable, five-membered triazole ring that links two deoxycholic acid units together. researchgate.netnih.gov

The synthesis of these dimers involves the preparation of steroidal propargylic or propiolic esters of deoxycholic acid, which then react with an azide-functionalized deoxycholic acid derivative. researchgate.net This strategy allows for the creation of "head-to-head" dimers where the two steroid units are linked at their side chains. researchgate.net The resulting dimeric structures have been characterized by various spectroscopic methods. researchgate.net

| Dimer Component 1 | Dimer Component 2 | Linkage |

| Deoxycholic acid derivative with terminal alkyne | Deoxycholic acid derivative with azide | 1,2,3-Triazole |

This table illustrates the general components used in the synthesis of triazole-linked deoxycholic acid dimers.

Utilization as a Pro-moiety in Cleavable Ester Linkages

The conjugation of a parent drug molecule to a pro-moiety is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical properties, such as poor solubility or limited membrane permeability. The resulting prodrug is a pharmacologically inactive compound that, upon administration, undergoes biotransformation to release the active parent drug. Deoxycholic acid and its derivatives, including the ethyl ester, have garnered attention as potential pro-moieties due to their inherent biocompatibility and specific physicochemical characteristics. nih.govscirp.orgscirp.org

The ester bond connecting the drug to the this compound pro-moiety is designed to be cleavable by endogenous enzymes, most notably esterases, which are ubiquitous in the body. nih.gov This enzymatic hydrolysis regenerates the active drug and the this compound pro-moiety. nih.gov The ideal ester prodrug should remain stable until it reaches its target site, where it is efficiently cleaved to release the active pharmaceutical ingredient. researchgate.net

Detailed Research Findings:

While specific, direct studies on this compound as a pro-moiety are emerging, extensive research on its parent compound, deoxycholic acid, provides a strong basis for its potential applications. Deoxycholic acid has been successfully conjugated to various drugs to enhance their therapeutic efficacy. nih.gov For instance, the conjugation of drugs to bile acids has been shown to improve their oral bioavailability and facilitate transport across the intestinal epithelium. nih.gov

The ethyl ester of deoxycholic acid offers a readily available handle for esterification reactions. The hydroxyl groups on the steroid nucleus or the terminal carboxyl group of the side chain (after hydrolysis of the ethyl ester) can serve as attachment points for a parent drug containing a suitable functional group. The choice of linkage site can influence the stability of the prodrug and its susceptibility to enzymatic cleavage.

Research into lipid-based prodrugs has demonstrated that conjugation with moieties like fatty acids or bile acids can lead to:

Enhanced Lipophilicity: This can improve absorption and permeation through biological membranes. nih.govresearchgate.net

Increased Drug Loading: The formation of self-assembling nanostructures with high drug content is a potential advantage. nih.gov

Improved Pharmacokinetic Profiles: Altering the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug can lead to prolonged therapeutic effects. scirp.org

Targeted Delivery: The natural affinity of bile acids for certain transporters in the gastrointestinal tract and liver could potentially be exploited for targeted drug delivery.

The development of prodrugs utilizing this compound as a pro-moiety represents a promising avenue for improving the delivery and efficacy of a wide range of therapeutic agents. Further research is warranted to fully explore the synthesis, enzymatic cleavage kinetics, and in vivo performance of such conjugates.

Deoxycholic Acid Ethyl Ester As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Diverse Bile Acid Analogues

The esterification of deoxycholic acid to its ethyl ester is a common initial step in multi-step syntheses of various bile acid analogues. Protecting the carboxylic acid prevents its interference in reactions targeting the hydroxyl groups at the C-3 and C-12 positions or the steroid nucleus itself. wikipedia.org This approach has been instrumental in preparing analogues that are not readily accessible through direct modification of the parent acid.

For instance, the synthesis of bile acid dimers, where two steroid units are linked together, often employs ester-protected monomers. While some studies specify the use of methyl esters for this purpose, the underlying chemical principle is identical for ethyl esters. nih.gov These dimeric structures are created by linking the hydroxyl groups of two bile acid ester molecules via spacers, such as dicarboxylic acids. nih.gov Similarly, deoxycholic acid ethyl ester can serve as a starting material for creating conjugates, such as the one formed with ethyl 6-aminohexanoate, demonstrating its utility in generating modified bile acid structures. researchgate.net

Furthermore, the ethyl ester can be a precursor in the synthesis of other bile acids. For example, selective oxidation of ethyl 3α,7α,12α-trihydroxy-5β-cholanate (ethyl cholate) is a known method to produce derivatives that can be further transformed. nih.gov This highlights how the ethyl ester functionality facilitates regioselective reactions, a key strategy in the synthesis of complex bile acid analogues.

Synthetic Scaffold for Complex Molecular Architectures

The rigid, polycyclic, and amphiphilic structure of deoxycholic acid makes its ethyl ester derivative an attractive scaffold for constructing complex, three-dimensional molecular architectures. nih.gov In the field of supramolecular chemistry, bile acids are well-established building blocks for creating receptors and other functional systems. The defined curvature of the steroid nucleus, a result of the cis-junction between the A and B rings, preorganizes the scaffold for the formation of macrocycles and molecular clefts. nih.gov

The process often begins with the protection of the carboxylic acid as an ester, such as this compound, to enable modifications elsewhere. nih.gov Researchers have successfully used bile acid derivatives to generate a variety of supramolecular structures, including helical ribbons and molecular tubes. For example, a p-tert-butylphenylamide derivative of deoxycholic acid has been shown to self-assemble from flat ribbons into helical ribbons and ultimately into nanotubes. nih.govsci-hub.st The use of this compound as the starting point for creating such amide derivatives is a key synthetic step, preventing the free acid from interfering with the amide bond formation.

These complex architectures, built upon the this compound scaffold, have applications in molecular recognition, demonstrating the ability to bind anions and carbohydrates. nih.gov The precise arrangement of functional groups on the rigid steroid framework leads to molecules with well-defined cavities and binding sites.

| Scaffold Application | Resulting Architecture | Key Feature | Reference |

| Supramolecular Chemistry | Macrocycles, Anion Receptors | Rigid, curved steroid nucleus | nih.gov |

| Self-Assembly | Helical Ribbons, Nanotubes | Amphiphilicity and chirality | nih.govsci-hub.st |

| Molecular Recognition | Host-Guest Complexes | Defined cavities and binding sites | nih.gov |

Enabling Chemical Modifications for Enhanced Biological Interactions

Modification of the this compound scaffold allows for the fine-tuning of its biological activity. By protecting the carboxylic acid, chemists can selectively introduce, remove, or alter functional groups on the steroid nucleus to enhance interactions with biological targets like receptors and enzymes. wikipedia.orgrsc.org

A key target for bile acid derivatives is the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis. The binding affinity of a bile acid to FXR is sensitive to its structure, including the number and orientation of hydroxyl groups. researchgate.net Synthetic strategies often involve the use of an ester-protected intermediate, like this compound, to perform stereoselective modifications. For example, methods have been developed for the preparation of 7-alkylated chenodeoxycholic acids from a 7-oxo intermediate, which can be derived from other bile acids. nih.gov These modifications, which alter the shape and polarity of the molecule, are designed to improve receptor binding and activation.

Moreover, a variety of derivatives have been synthesized from bile acids with the goal of achieving enhanced therapeutic properties, such as anti-cancer activity. rsc.org These syntheses can involve creating conjugates or modifying the steroidal hydroxyl groups, processes that are greatly simplified by first protecting the carboxylic acid as an ethyl ester. researchgate.net

| Modification Strategy | Biological Target | Desired Outcome | Relevant Research |

| Alkylation of steroid nucleus | Farnesoid X Receptor (FXR) | Enhanced receptor binding and activation | researchgate.netnih.gov |

| Conjugation with amino acids/peptides | Cancer Cells | Targeted drug delivery, increased cytotoxicity | researchgate.netrsc.org |

| Oxidation/Reduction of hydroxyl groups | Various enzymes and receptors | Altered metabolic stability and activity | nih.gov |

Applications in the Preparation of Modified Bile Acid Derivatives

This compound is a valuable starting material for a wide range of modified bile acid derivatives with diverse applications, including drug delivery and materials science. The temporary ethyl ester group allows for the facile synthesis of amide-linked conjugates, which are a cornerstone of many bile acid-based technologies. researchgate.net

One significant application is in the creation of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody for targeted delivery to cancer cells. nih.govnih.gov While not directly using bile acids, the principles of conjugation chemistry are relevant. Bile acid derivatives themselves are explored as targeting agents or as components of drug delivery systems due to their interaction with transporters in the enterohepatic circulation. The synthesis of these conjugates, for example by linking a drug molecule to the deoxycholic acid side chain, is typically achieved after protecting the carboxylic acid as an ethyl ester to ensure selective amide bond formation.

Furthermore, the synthesis of isotopically labeled bile acids, such as [24-¹³C]chenodeoxycholic acid, for metabolic studies also relies on intermediates where the carboxyl group is protected. nih.gov This allows for precise chemical reactions to introduce the isotopic label without affecting other parts of the molecule. The principles used in these syntheses are directly applicable to this compound for creating labeled tracers to study its metabolic fate and biological transport.

Computational and Theoretical Studies on Deoxycholic Acid Ethyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to investigate the three-dimensional structure and flexibility of molecules like deoxycholic acid ethyl ester. These studies help in understanding how the molecule's shape influences its physical and biological properties.

The analysis of a molecule's potential energy surface (PES) helps in identifying stable conformers that correspond to local energy minima. researchgate.net For example, in the conformational analysis of ethyl methyl sulfone, the PES revealed three minima, corresponding to different rotational positions of the ethyl group. researchgate.net This type of analysis for this compound would involve exploring the rotational freedom around the ester bond and the flexible bonds in the side chain to determine the most stable three-dimensional arrangements.

Table 1: Key Aspects of Molecular Modeling and Conformational Analysis

| Aspect | Description | Relevance to this compound |

| Potential Energy Surface (PES) Scanning | A method to explore the energy of a molecule as a function of its geometry, identifying stable conformers. | Can be used to find the most stable 3D structures of this compound by rotating its flexible bonds. researchgate.net |

| Conformational Search | Algorithms used to systematically or randomly explore the conformational space of a molecule. | Essential for identifying a comprehensive set of low-energy conformers of the molecule. core.ac.uk |

| Geometric Optimization | A process to find the lowest energy (most stable) structure for each identified conformer. | Provides accurate 3D coordinates for the stable forms of this compound. core.ac.uk |

| Relative Population Analysis | Calculation of the expected population of each conformer at a given temperature based on their relative energies. | Helps to understand which conformations are most likely to be present under specific conditions. researchgate.net |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of molecules, such as the distribution of electrons, orbital energies, and reactivity. These calculations provide a deeper understanding of a molecule's chemical behavior.

Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic and thermochemical properties. researchgate.net For this compound, these calculations can reveal insights into its reactivity and stability. The electronic structure dictates how the molecule will interact with other molecules and its environment.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C26H44O4 | LookChem lookchem.com |

| Molecular Weight | 420.633 g/mol | LookChem lookchem.com |

| Density | 1.079 g/cm³ | LookChem lookchem.com |

| Boiling Point | 519.403°C at 760 mmHg | LookChem lookchem.com |

| Flash Point | 164.256°C | LookChem lookchem.com |

| Refractive Index | 1.523 | LookChem lookchem.com |

| LogP | 4.95640 | LookChem lookchem.com |

| PSA (Polar Surface Area) | 66.76000 Ų | LookChem lookchem.com |

These properties, derived from its electronic structure, are crucial for predicting its behavior in various applications, such as its ability to solubilize lipids. ontosight.ai

In Silico Predictions of Reaction Pathways and Selectivity

In silico methods can predict the metabolic fate of a compound by identifying potential reaction pathways. For esters like this compound, hydrolysis is a common metabolic reaction. pensoft.net

Computational tools can predict the likelihood of various metabolic transformations. For instance, ester hydrolysis, catalyzed by enzymes like carboxylesterases, would cleave the ester bond of this compound to form deoxycholic acid and ethanol (B145695). pensoft.net These metabolites are generally more polar, which facilitates their excretion. pensoft.net Following initial hydrolysis, further reactions like hydroxylation, often catalyzed by cytochrome P450 enzymes, can occur on the steroid nucleus, increasing the hydrophilicity of the molecule. pensoft.net

Predictive models categorize the likelihood of these reactions as probable, plausible, or equivocal based on the structural features of the molecule. pensoft.net Such predictions are valuable in early-stage drug development and chemical risk assessment to anticipate the biotransformation of a compound. pensoft.net

Molecular Docking Studies for Elucidating Potential Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used to understand the potential interactions between a small molecule, like this compound, and a biological target, such as a protein receptor or enzyme. nih.gov

The process involves placing the ligand (this compound) into the binding site of the target protein and evaluating the binding affinity using a scoring function. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For instance, in studies of other compounds, docking has been used to identify crucial amino acid residues within a protein's active site that are important for binding and potential inhibition. researchgate.net

While specific molecular docking studies on this compound are not widely published, the methodology is applicable. Such studies could elucidate its mechanism of action in various biological contexts, for example, by docking it to enzymes involved in lipid metabolism or to receptors it might modulate. The binding energy, calculated from docking simulations, provides an estimate of the binding affinity, with lower energies generally indicating a more stable complex. researchgate.net

Supramolecular Chemistry and Self Assembly Behavior of Deoxycholic Acid Ethyl Ester Analogues

Investigation of Amphiphilic Properties and Micellar Aggregation

The amphiphilic character of deoxycholic acid ethyl ester is fundamental to its self-assembly in aqueous solutions. ontosight.aitau.ac.il The distinct hydrophobic and hydrophilic regions of the molecule lead to the formation of micelles, which are aggregates of molecules arranged to minimize the unfavorable interactions between the hydrophobic steroid nucleus and the aqueous environment. tau.ac.il

The aggregation process is typically characterized by a critical micelle concentration (CMC), the concentration above which micelles form. While specific CMC values for this compound are not extensively reported in the provided search results, the behavior is analogous to other bile acid derivatives. The hydrophobic effect is the primary driving force for this aggregation, where water molecules organize around the hydrophobic portions of the amphiphile, leading to a decrease in entropy. tau.ac.il The formation of micelles frees these water molecules, resulting in a net increase in entropy and a more stable thermodynamic state.

Factors that can influence the CMC and the size and shape of the resulting micelles include:

Molecular Structure: Modifications to the steroidal backbone or the ester group can alter the hydrophobic-lipophilic balance (HLB) and thus affect aggregation behavior.

Temperature: Temperature can influence the solubility of the amphiphile and the hydrophobic interactions.

Presence of Electrolytes: Salts in the solution can shield the electrostatic repulsions between charged head groups (if any) and promote micellization at lower concentrations.

Formation and Characterization of Multimeric Assemblies

Beyond simple micellar structures, this compound and its analogues can form a range of multimeric assemblies. These can include dimers, trimers, and higher-order aggregates, often with well-defined stoichiometries and geometries. The formation of these assemblies is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The characterization of these multimeric assemblies relies on a variety of sophisticated analytical techniques:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the spatial arrangement of molecules within an assembly.

Scattering Techniques: Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful methods for determining the size, shape, and internal structure of aggregates in solution. nih.gov

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide direct visual evidence of the morphology of the self-assembled structures. nih.gov

Research on related bile acid analogues has demonstrated the formation of diverse structures like cylindrical fibers and ribbons, which can further entangle to form complex networks. nih.gov The specific nature of these assemblies is highly dependent on the molecular structure of the bile acid derivative and the surrounding environmental conditions. nih.gov

Role in the Design and Formation of Supramolecular Hydrogels

Supramolecular hydrogels are three-dimensional networks of self-assembled molecules that can entrap large amounts of water. Deoxycholic acid derivatives have emerged as promising building blocks for the construction of these materials. nih.govnih.gov The self-assembly of these molecules into long, entangled fibers or other network structures is the basis for gelation. nih.gov

The mechanism of hydrogel formation typically involves a stimulus, such as a change in temperature or pH, that triggers the self-assembly process. For instance, some bile acid derivatives can form organogels, which are similar to hydrogels but with an organic solvent as the entrapped liquid. nih.gov The thermal and mechanical properties of these gels can be tuned by modifying the chemical structure of the gelator molecules. nih.gov

Recent studies have explored the use of deoxycholic acid in the formation of hydrogels for biomedical applications. For example, novel hydrogels containing poloxamer 407 and polysaccharides have been developed with deoxycholic acid. nih.gov These hydrogels have shown potential as cell delivery systems. nih.govresearchgate.net The rheological properties of these hydrogels, which describe their flow and deformation characteristics, are crucial for their application and can be investigated using techniques like rheometry. nih.gov

| Hydrogel Component | Key Finding | Reference |

| Deoxycholic Acid | Can form micelles and modify hydrogel properties. | researchgate.net |

| Poloxamer 407 & Polysaccharides | Hydrogels with deoxycholic acid showed tissue-dependent effects on cell viability. | nih.gov |

| Hyaluronic Acid | Guest-host interactions with modified hyaluronic acid can form shear-thinning hydrogels. | nih.gov |

Studies on Supramolecular Encapsulation and Host-Guest Interactions

The hydrophobic interior of micelles and other self-assembled structures formed by this compound and its analogues can serve as a microenvironment for encapsulating other molecules. This process, known as host-guest chemistry, has significant implications for drug delivery and other applications.

The ability of these assemblies to encapsulate hydrophobic guest molecules is a key area of research. For instance, studies have shown that liposomes derived from deoxycholic acid-phospholipid conjugates can encapsulate drugs like doxorubicin. nih.gov The efficiency of this encapsulation and the subsequent release of the drug are influenced by the fluidity and rigidity of the liposomal membrane, which in turn depends on the specific bile acid derivative used. nih.gov

Furthermore, the encapsulation of molecules can alter their physical and chemical properties. For example, the encapsulation of a sunscreen agent, isooctyl p-methoxycinnamate, in deoxycholate-mediated liposomes was found to enhance its antioxidative effects. nih.gov This highlights the potential of using deoxycholic acid-based systems to improve the efficacy of various active compounds.

The binding affinity and selectivity of these host-guest systems can be modulated by modifying the structure of the deoxycholic acid derivative. nih.gov For example, the introduction of specific functional groups can enhance the electrostatic interactions between the host and guest, leading to stronger binding. nih.gov

| Host System | Guest Molecule | Key Finding | Reference |

| Deoxycholic acid-phospholipid liposomes | Doxorubicin | Encapsulation efficiency is dependent on the fluidity of the liposome (B1194612) membrane. | nih.gov |

| Deoxycholate-mediated liposomes | Isooctyl p-methoxycinnamate | Encapsulation enhanced the antioxidative effects of the guest molecule. | nih.gov |

| Tyramine-modified β-cyclodextrin | Deoxycholic acid | Supramolecular encapsulation can inhibit the cytotoxicity of deoxycholic acid. | nih.gov |

| Hyaluronic acid-deoxycholic acid conjugates | Paclitaxel | Self-assembled micelles showed high drug-loading capacity and redox-sensitive release. | nih.gov |

Biological and Biochemical Research Applications of Deoxycholic Acid Ethyl Ester Excluding Therapeutic Efficacy in Humans

Investigations into Enzymatic Transformations and Bile Acid Metabolism Pathways

The transformation of deoxycholic acid ethyl ester within biological systems is a key area of investigation, particularly its interaction with enzymes that metabolize esters and its subsequent influence on lipid metabolism.

Substrate Recognition in Hydrolase and Esterase Studies

This compound, by its chemical nature, is a substrate for hydrolases, specifically esterases. These enzymes catalyze the hydrolysis of ester bonds, breaking them down into an acid and an alcohol. In the case of this compound, this reaction would yield deoxycholic acid and ethanol (B145695).

Bacterial esterases, for instance, are known to hydrolyze a wide variety of ester-containing compounds. This enzymatic action is a critical component of prodrug strategies, where an ester linkage is used to improve the bioavailability of a drug, which is then cleaved by esterases within the body to release the active compound. nih.gov The hydrolysis of ester bonds is a common reaction in biological systems, facilitated by enzymes like carboxylesterases, which are crucial in the metabolism of many ester-containing drugs and xenobiotics. chemguide.co.uklibretexts.org

While direct studies detailing the specific kinetics of this compound with various hydrolases are limited, the general principles of enzyme-substrate recognition for esterases apply. The efficiency of this hydrolysis would depend on factors such as the specific type of esterase, the concentration of the substrate, and the local biochemical environment.

Modulation of Lipid Metabolism in in vitro and Preclinical Models

The parent compound, deoxycholic acid, is a well-known modulator of lipid metabolism. It plays a role in the emulsification and absorption of dietary fats and has been shown to influence cholesterol and triglyceride levels. nih.govallaboutfeed.net The ethyl ester derivative, upon hydrolysis to deoxycholic acid, would be expected to exert similar effects.

In preclinical studies, alterations in bile acid metabolism have been directly linked to changes in plasma lipid profiles. For example, the interruption of the enterohepatic circulation of bile acids leads to an increased conversion of cholesterol to bile acids in the liver, thereby lowering plasma cholesterol levels. nih.gov Conversely, the activation of certain nuclear receptors by bile acids can influence the expression of genes involved in lipid homeostasis. nih.gov

Research into various bile acid derivatives has been undertaken to explore their potential to beneficially modulate lipid metabolism for conditions such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. nih.gov While specific data on this compound is not abundant, its role as a precursor to deoxycholic acid suggests its potential application in studies investigating the impact of bile acid signaling on lipid and lipoprotein metabolism.

Studies on Membrane Interactions and Emulsification Processes

The amphipathic nature of bile acids, possessing both hydrophobic and hydrophilic regions, is central to their biological function in membrane disruption and emulsification. The esterification of deoxycholic acid to its ethyl ester form alters its polarity and, consequently, its interaction with biological membranes and its role in emulsification.

Recent research has explored the concept of self-emulsifying bile acid derivatives. For instance, a study on a lipophilic lithocholic acid ester derivative demonstrated that upon contact with an aqueous environment, the ester group is hydrolyzed, regenerating the amphipathic bile acid which then acts as an emulsifier. acs.org This process of in-situ deprotection and subsequent self-emulsification is a promising area of research for drug delivery systems. acs.org It is plausible that this compound could function similarly, remaining relatively inert until it reaches an aqueous environment where enzymatic or spontaneous hydrolysis would release the active deoxycholic acid to participate in emulsification.

Deoxycholic acid itself is known to perturb cell membranes by altering the structure of membrane microdomains, or lipid rafts. nih.gov It can cause fluidization of lipid bilayers and, at high concentrations, lead to the rupture of liposomes. nih.gov The initial interaction of this compound with membranes would likely be different due to its increased lipophilicity. It may partition more readily into the hydrophobic core of the membrane before any potential hydrolysis.

Exploration of Bioactivity in Preclinical and Model Systems

The modification of the deoxycholic acid molecule opens up possibilities for new biological activities. Research in this area has explored the potential antiparasitic and antibacterial effects of deoxycholic acid derivatives in preclinical and in vitro models.

Research on Antiparasitic Effects in Experimental Models

While direct evidence for the antiparasitic activity of this compound is not available, studies on other natural product derivatives provide a rationale for its investigation in this area. For example, betulinic acid, a triterpene with a steroidal-like structure similar to bile acids, and its derivatives have demonstrated activity against parasites such as Leishmania, Trypanosoma cruzi, and Plasmodium. encyclopedia.pub

The mechanism of action for many antiparasitic compounds involves the disruption of the parasite's cell membrane or interference with its metabolic pathways. Given the membrane-active properties of deoxycholic acid, it is conceivable that its ethyl ester derivative could be explored for similar activities. Further research would be needed to synthesize and test this compound against various parasitic species in experimental models.

Investigation of Antibacterial Potency in Microbial Assays

There is growing interest in the antibacterial potential of modified bile acids. Research has shown that conjugating deoxycholic acid with other molecules, such as amino alcohols, can result in compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a deoxycholic acid-amino alcohol conjugate was effective against Staphylococcus aureus and Escherichia coli. nih.gov Another study reported that derivatives of deoxycholic acid with L-lysine showed considerable efficacy against Gram-positive bacteria. nih.gov

These findings suggest that the core structure of deoxycholic acid can serve as a scaffold for developing new antibacterial agents. The modification at the C-24 position, where the ethyl ester group is located in this compound, appears to be a critical determinant of this activity. Therefore, investigations into the antibacterial potency of this compound in various microbial assays would be a logical extension of this research.

Below is a table summarizing the findings on the antibacterial activity of deoxycholic acid derivatives:

| Derivative | Test Organism | Activity | Reference |

| Deoxycholic acid-amino alcohol conjugate | S. aureus | MIC 15 µg/mL | nih.gov |

| Deoxycholic acid-amino alcohol conjugate | E. coli | MIC 45 µg/mL | nih.gov |

| Deoxycolyl-lysine-OH-HCl | Gram-positive bacteria | Effective at 5 µg/mL | nih.gov |

| Deoxycolyl-lysine-NH2-2HCl | Gram-positive bacteria | Effective at 5 µg/mL | nih.gov |

| Deoxycolyl-lysine-NH2-2HCl | Gram-negative bacteria | Effective at 25 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration

Analysis of Cellular Process Modulation in Model Systems

Deoxycholic acid (DCA), a secondary bile acid, has been the subject of extensive research regarding its influence on various cellular processes. In contrast, its derivative, this compound, has been predominantly utilized in biochemical applications as a detergent for solubilizing fats and membrane components due to its amphiphilic nature. While direct studies on the specific modulatory effects of this compound on cellular pathways are not extensively available in the current scientific literature, the well-documented actions of its parent compound, deoxycholic acid, provide a foundational understanding of its potential biological activities. The following sections detail the established effects of deoxycholic acid on cellular processes in various model systems, which may offer insights into the potential, yet uninvestigated, activities of its ethyl ester derivative.

Modulation of Cell Membranes and Associated Signaling

Deoxycholic acid is known to directly interact with and perturb cellular membranes, leading to a cascade of downstream signaling events. Its detergent-like properties allow it to integrate into the lipid bilayer of cell membranes, altering their structure and fluidity. This disruption can lead to the activation of signaling pathways independent of traditional ligand-receptor binding.

In human colon cancer cell lines (HCT116), treatment with deoxycholic acid has been shown to cause a rearrangement of membrane cholesterol and affect the distribution of caveolin-1, a key protein in membrane microdomains known as caveolae. ontosight.ai This alteration of the plasma membrane structure can trigger the activation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), without the presence of its ligand. ontosight.ai

Induction of Apoptosis and Cell Death

A significant body of research has focused on the ability of deoxycholic acid to induce apoptosis, or programmed cell death, in various cell types. This process is often initiated by its membrane-disrupting effects, leading to the activation of intracellular death pathways.

In esophageal adenocarcinoma cells (JH-EsoAd1 and CP-A), exposure to deoxycholic acid leads to lysosomal membrane perturbation and a subsequent influx of sodium ions (Na+), loss of intracellular potassium ions (K+), and an increase in calcium ions (Ca2+), ultimately culminating in apoptosis. nih.gov Furthermore, in hepatocytes, deoxycholic acid can induce apoptosis by targeting mitochondria, causing changes in the mitochondrial outer membrane and promoting the translocation of pro-apoptotic proteins like Bax. nih.gov The mechanism of cell death can be dose-dependent, with lower concentrations inducing apoptosis and higher concentrations leading to necrosis. nih.govnih.gov

DNA Damage and Inflammatory Responses

Beyond inducing cell death, deoxycholic acid has been shown to cause DNA damage and promote inflammatory responses, which are critical processes in understanding its role in contexts like cancer development.